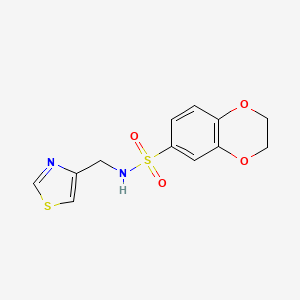
4-(1,3,5-Trimethylpyrazol-4-yl)sulfonylmorpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3,5-Trimethylpyrazol-4-yl)sulfonylmorpholine-2-carboxamide, also known as TSMC, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(1,3,5-Trimethylpyrazol-4-yl)sulfonylmorpholine-2-carboxamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are essential for cancer cell growth and proliferation. It may also induce apoptosis in cancer cells through the activation of certain signaling pathways.
Biochemical and Physiological Effects:
4-(1,3,5-Trimethylpyrazol-4-yl)sulfonylmorpholine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are essential for cancer cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells. In addition, 4-(1,3,5-Trimethylpyrazol-4-yl)sulfonylmorpholine-2-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(1,3,5-Trimethylpyrazol-4-yl)sulfonylmorpholine-2-carboxamide in lab experiments is that it is relatively easy to synthesize. It is also relatively stable and can be stored for extended periods of time. However, one of the limitations of using 4-(1,3,5-Trimethylpyrazol-4-yl)sulfonylmorpholine-2-carboxamide in lab experiments is that it is not very water-soluble, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several potential future directions for research on 4-(1,3,5-Trimethylpyrazol-4-yl)sulfonylmorpholine-2-carboxamide. One area of interest is in the development of 4-(1,3,5-Trimethylpyrazol-4-yl)sulfonylmorpholine-2-carboxamide-based cancer therapies. Another potential future direction is in the development of 4-(1,3,5-Trimethylpyrazol-4-yl)sulfonylmorpholine-2-carboxamide-based neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-(1,3,5-Trimethylpyrazol-4-yl)sulfonylmorpholine-2-carboxamide and to identify any potential side effects or limitations of its use.
Synthesis Methods
4-(1,3,5-Trimethylpyrazol-4-yl)sulfonylmorpholine-2-carboxamide is synthesized through a multistep reaction process. The first step involves the reaction of 1,3,5-trimethylpyrazole with chlorosulfonyl isocyanate to form 4-(1,3,5-trimethylpyrazol-4-yl)sulfonylisocyanate. The second step involves the reaction of the sulfonylisocyanate with morpholine-2-carboxylic acid to form 4-(1,3,5-Trimethylpyrazol-4-yl)sulfonylmorpholine-2-carboxamide.
Scientific Research Applications
4-(1,3,5-Trimethylpyrazol-4-yl)sulfonylmorpholine-2-carboxamide has been studied extensively for its potential applications in various scientific research fields. One of the primary areas of interest is in the field of cancer research. 4-(1,3,5-Trimethylpyrazol-4-yl)sulfonylmorpholine-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In addition to cancer research, 4-(1,3,5-Trimethylpyrazol-4-yl)sulfonylmorpholine-2-carboxamide has also been studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-(1,3,5-trimethylpyrazol-4-yl)sulfonylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4S/c1-7-10(8(2)14(3)13-7)20(17,18)15-4-5-19-9(6-15)11(12)16/h9H,4-6H2,1-3H3,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDNPPRXXZDNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCOC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,5-Trimethylpyrazol-4-yl)sulfonylmorpholine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7542445.png)
![4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7542454.png)
![6-[(4-Ethoxy-3,5-dimethoxyphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7542459.png)
![2-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542476.png)
![4-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-ylmethyl)-3-fluorobenzonitrile](/img/structure/B7542484.png)
![2-(2-fluorobenzyl)octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B7542489.png)
![N,1,3-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B7542495.png)

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7542506.png)
![2,3,4,5,6-pentamethyl-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7542514.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542519.png)
![N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542535.png)
![N-[(3-methylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542540.png)
![3-[[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]-N-methylbenzamide](/img/structure/B7542548.png)